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Compound of Interest

Compound Name: Pneumadin, rat

Cat. No.: B13899734 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pneumadin is a decapeptide originally isolated from mammalian lungs that

demonstrates significant biological activity.[1] The rat variant of Pneumadin has the amino acid

sequence Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-Val-NH2.[1][2] Its primary characterized

function is as a potent antidiuretic agent, an effect it achieves by stimulating the release of

arginine-vasopressin (AVP) from the neurohypophysis.[1][3] This activity makes Pneumadin a

peptide of interest for studies related to fluid balance, renal function, and neuroendocrine

signaling. Furthermore, studies have indicated its role in stimulating the pituitary-adrenocortical

axis.

To facilitate in vivo research in rodent models, a reliable and scalable method for obtaining

high-purity Pneumadin is essential. Chemical synthesis, specifically Solid-Phase Peptide

Synthesis (SPPS), provides the means to produce the required quantities of this peptide with

high fidelity. These application notes provide detailed protocols for the synthesis, purification,

and characterization of rat Pneumadin, as well as considerations for its use in in vivo rat

studies based on published data.

Section 1: Pneumadin Peptide Specifications
The successful synthesis and application of Pneumadin require a clear understanding of its

physicochemical properties. The table below summarizes the key specifications for the target

rat peptide.
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Parameter Value Reference

Peptide Name Pneumadin (rat)

Sequence
Tyr-Gly-Glu-Pro-Lys-Leu-Asp-

Ala-Gly-Val-NH2

One-Letter Code YGEPKLDAGV-NH2

Molecular Formula C47H74N12O15

C-Terminus Amide

CAS Number 130918-90-0

Section 2: Synthesis Protocol via Solid-Phase
Peptide Synthesis (SPPS)
The following protocol details the synthesis of Pneumadin using the widely adopted Fmoc/tBu

(9-fluorenylmethoxycarbonyl/tert-butyl) strategy. A Rink Amide resin is selected to yield the C-

terminal amide upon cleavage.

SPPS Cycle (Iterative)

1. Start:
Rink Amide Resin

2. Fmoc Deprotection
(20% Piperidine/DMF)

Initial Step

3. Wash
(DMF, DCM)

4. Amino Acid Coupling
(Fmoc-AA-OH, HBTU/DIEA)

5. Wash
(DMF, DCM)

Repeat 9x for
next amino acid

Final Cleavage &
Deprotection (TFA Cocktail)

After final (Tyr)
coupling Crude Pneumadin

Peptide

Click to download full resolution via product page

Fig 1. Automated Solid-Phase Peptide Synthesis (SPPS) workflow for Pneumadin.

Materials and Reagents
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Reagent/Material Purpose

Rink Amide MBHA Resin Solid support for C-terminal amide peptides

Fmoc-protected Amino Acids Building blocks for the peptide chain

N,N-Dimethylformamide (DMF) Primary solvent

Dichloromethane (DCM) Solvent for washing

Piperidine Reagent for Fmoc group removal

HBTU / HOBt Coupling activators

N,N-Diisopropylethylamine (DIEA) Activation base

Trifluoroacetic acid (TFA) Cleavage from resin, side-chain deprotection

Triisopropylsilane (TIS) Scavenger during cleavage

Deionized Water (H2O) Scavenger during cleavage

Cold Diethyl Ether Peptide precipitation

Acetonitrile (ACN) Solvent for purification

Synthesis Protocol
This protocol is designed for a standard manual or automated peptide synthesizer.

Resin Preparation:

Place the Rink Amide resin in the reaction vessel.

Swell the resin in DMF for 30-60 minutes.

First Amino Acid Coupling (Fmoc-Val-OH):

Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to

remove the Fmoc protecting group from the linker.

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine

and by-products.
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Coupling: Dissolve Fmoc-Val-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF. Add DIEA

(6 eq) to activate. Add this solution to the resin and allow it to react for 1-2 hours. A Kaiser

test can be performed to confirm reaction completion.

Washing: Wash the resin with DMF (3x) and DCM (3x).

Elongation of the Peptide Chain:

Repeat the Deprotection, Washing, and Coupling steps sequentially for the remaining

amino acids as per the Pneumadin sequence (Gly, Ala, Asp, Leu, Lys, Pro, Glu, Gly, Tyr).

Use appropriate side-chain protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-

Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH).

Cleavage and Global Deprotection:

After the final amino acid (Fmoc-Tyr(tBu)-OH) is coupled and its Fmoc group is removed,

wash the peptide-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

Add the cleavage cocktail to the dried resin and stir gently for 2-3 hours at room

temperature.

Filter the resin and collect the TFA solution containing the cleaved peptide.

Peptide Precipitation and Collection:

Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of ice-cold

diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet two

more times with cold ether.

Dry the crude peptide pellet under vacuum to obtain a white powder.

Section 3: Purification and Characterization
Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13899734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude synthetic peptide must be purified and its identity confirmed before use in biological

assays. Reverse-phase HPLC is the standard for purification, followed by mass spectrometry

and analytical HPLC for characterization.

Crude Pneumadin
(Dried Powder)

Reconstitute in
Aq. Acetonitrile

Preparative RP-HPLC
(C18 Column)

Collect Fractions
(UV 220/280 nm)

Analyze Fractions
(LC-MS / MALDI-TOF)

Pool Pure
Fractions

Lyophilization
Purified Pneumadin

(>95% Purity)

Click to download full resolution via product page

Fig 2. Workflow for the purification and final processing of synthetic Pneumadin.

Purification by Preparative RP-HPLC
Preparation: Dissolve the crude peptide in a minimal amount of aqueous acetonitrile (e.g.,

50% ACN in water).

Instrumentation: Use a preparative RP-HPLC system with a C18 column.

Mobile Phases:

Buffer A: 0.1% TFA in deionized water.

Buffer B: 0.1% TFA in acetonitrile.

Gradient: Run a linear gradient of Buffer B (e.g., 5% to 60% over 40 minutes) at a suitable

flow rate.

Fraction Collection: Monitor the column eluent by UV absorbance at 220 nm and 280 nm (for

the Tyrosine residue). Collect fractions corresponding to the major peak.

Characterization
Mass Spectrometry:

Analyze an aliquot of each collected fraction using ESI-MS or MALDI-TOF MS to identify

the fractions containing the peptide with the correct molecular weight (Expected [M+H]⁺).
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Purity Analysis by Analytical RP-HPLC:

Pool the fractions confirmed to contain pure Pneumadin.

Inject a small aliquot onto an analytical C18 column using a faster gradient than the

preparative run.

Integrate the peak area at 220 nm to determine the purity, which should ideally be >95%

for in vivo studies.

Lyophilization:

Freeze the pooled pure fractions and lyophilize to obtain a fluffy, white powder. Store the

final product at -20°C or -80°C.

Section 4: Protocols and Considerations for In Vivo
Rat Studies
Published literature provides a starting point for designing in vivo experiments with Pneumadin

in rats. Key findings are summarized below.

Summary of In Vivo Data
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Parameter Value
Species/Condi
tion

Observed
Effect

Reference

Effective Dose 5 nmol, bolus IV
Water-loaded

rats

Rapid and

significant

antidiuresis;

reduced Na+ and

Cl- excretion.

AVP Stimulation 20 nmol, bolus IV
Non-water-

loaded rats

Significant

increase in

plasma Arginine

Vasopressin

(AVP) within 10

min.

Circulatory Half-

life

t1/2 β ≈ 480

seconds
Rats

The peptide is

cleared relatively

quickly from

circulation.

ACTH

Stimulation

2-day

administration

Dexamethasone-

treated rats

Strikingly

increased ACTH

plasma

concentration.

Protocol: Reconstitution and Administration
Reconstitution:

Aseptically reconstitute the lyophilized Pneumadin in sterile, pyrogen-free saline (0.9%

NaCl) or phosphate-buffered saline (PBS) to the desired stock concentration.

Vortex briefly to ensure complete dissolution. For long-term storage of the solution,

consider aliquoting and storing at -80°C. Avoid repeated freeze-thaw cycles.

Dose Calculation (Example):

Target Dose: 5 nmol per rat.
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Rat Weight: Assume an average of 300 g.

Pneumadin MW: ~1107.2 g/mol .

Mass per rat: 5 nmol * 1107.2 ng/nmol = 5536 ng ≈ 5.54 µg.

Prepare the stock solution so that a convenient volume (e.g., 100 µL) can be injected.

Administration:

As per published studies, a bolus intravenous (IV) injection is an effective route of

administration. This is typically performed via the tail vein in anesthetized or restrained

rats.

Pneumadin's Antidiuretic Signaling Pathway
Pneumadin's primary mechanism for inducing antidiuresis is dependent on the stimulation of

AVP release, which in turn acts on the kidneys to increase water reabsorption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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